

Safety, toxicity, and handling of Tetrapropylammonium chloride.

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Compound of Interest

Compound Name: Tetrapropylammonium chloride

Cat. No.: B153554

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An In-depth Technical Guide to the Safety, Toxicity, and Handling of Tetrapropylammonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetrapropylammonium chloride (TPrACl) is a quaternary ammonium compound with a wide range of applications in industrial and biomedical fields.^[1] It is utilized as a phase transfer catalyst in organic synthesis, a surfactant in various formulations, and in the production of polymers and resins.^{[1][2]} Given its increasing use, a thorough understanding of its safety, toxicity, and proper handling procedures is essential for professionals working with this compound. This guide provides a comprehensive overview of the known toxicological data, safe handling practices, and relevant experimental protocols associated with **Tetrapropylammonium chloride**.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Tetrapropylammonium chloride** is presented in Table 1.

Table 1: Chemical and Physical Properties of **Tetrapropylammonium Chloride**

Property	Value	Reference(s)
CAS Number	5810-42-4	
Molecular Formula	C ₁₂ H ₂₈ ClN	[3]
Molecular Weight	221.81 g/mol	[3]
Appearance	White to off-white solid/crystals	[4][5]
Melting Point	240-242 °C (decomposes)	
Solubility	Soluble in water and alcohols	[5]
Hygroscopicity	Hygroscopic (absorbs moisture from the air)	[4][6]

Toxicological Profile

The toxicological properties of **Tetrapropylammonium chloride** have not been fully investigated.[4] However, based on available data for the compound and the broader class of quaternary ammonium compounds (QACs), a general toxicological profile can be established.

Acute Toxicity

Quantitative data on the acute toxicity of **Tetrapropylammonium chloride** is limited. The available information is summarized in Table 2.

Table 2: Acute Toxicity Data for **Tetrapropylammonium Chloride**

Endpoint	Value	Species	Route	Reference(s)
Oral LD50 (ATE)	> 2000 mg/kg	Not specified	Oral	[6]

ATE: Acute Toxicity Estimate

Irritation and Corrosivity

Tetrapropylammonium chloride is classified as an irritant to the skin, eyes, and respiratory system.[3][7]

- Skin Irritation: Causes skin irritation.[6][7]
- Eye Irritation: Causes serious eye irritation.[6][7]
- Respiratory Irritation: May cause respiratory tract irritation.[6][7]

Genotoxicity and Carcinogenicity

There is currently no data to suggest that **Tetrapropylammonium chloride** is mutagenic or carcinogenic.[5]

In Vitro Cytotoxicity

A study on a poly(lactic acid) (PLA)–poly(ethylene glycol) (PEG) electrospun mat containing **Tetrapropylammonium chloride** investigated its cytotoxicity on fibroblast cell line (L929). The results indicated that low concentrations of the compound were not toxic and even had a supportive effect on cell viability. However, higher concentrations led to a decrease in cell viability, suggesting a dose-dependent cytotoxic effect.[8]

Mechanism of Toxicity and Signaling Pathways

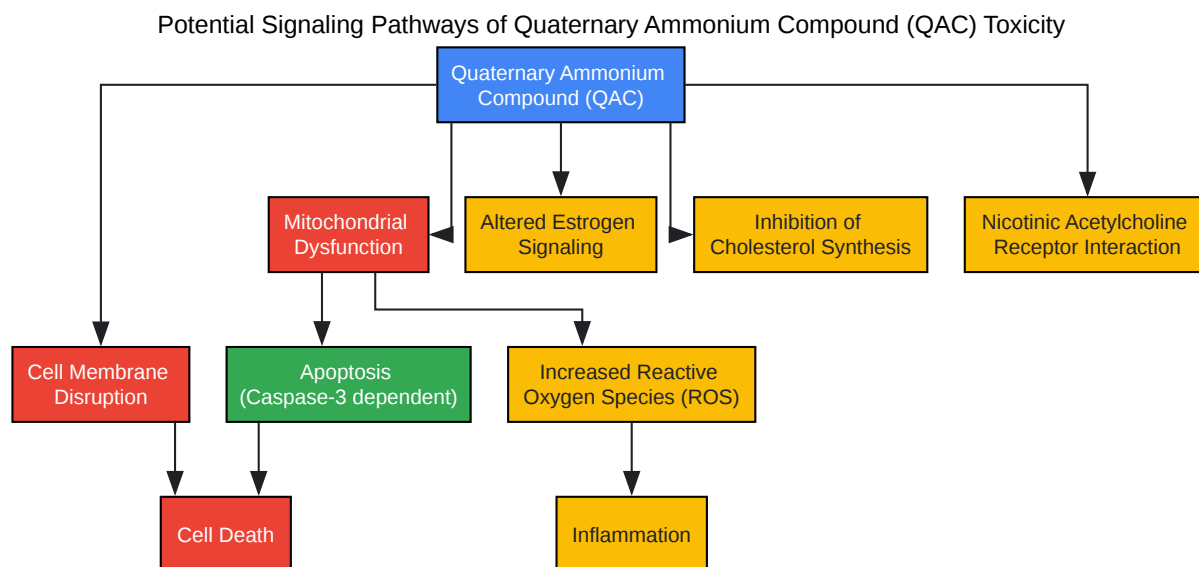
The precise signaling pathways affected by **Tetrapropylammonium chloride** have not been elucidated. However, the mechanism of toxicity for the broader class of quaternary ammonium compounds (QACs) is better understood and is likely relevant.

QACs are cationic molecules that can interact with and disrupt negatively charged cell membranes, leading to a loss of integrity and ultimately cell death.[7] They are also known to induce oxidative stress through the generation of reactive oxygen species (ROS).[9] Furthermore, some studies on QACs have indicated their potential to:

- Increase inflammation[4]
- Disrupt mitochondrial function[4]
- Alter estrogen signaling[4]
- Inhibit cholesterol synthesis[4]

- Induce apoptosis via a caspase-3 dependent pathway[9]

Some quaternary ammonium compounds have also been shown to interact with nicotinic acetylcholine receptors, acting as either weak agonists or antagonists.[10][11]



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Caption: Potential signaling pathways affected by Quaternary Ammonium Compounds.

Handling and Safety Precautions

Due to its irritant properties, appropriate safety measures must be taken when handling **Tetrapropylammonium chloride**.

Personal Protective Equipment (PPE)

- Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[4]
- Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[4]

- Respiratory Protection: In case of insufficient ventilation or when handling large quantities, wear a suitable dust mask or respirator.[\[12\]](#)

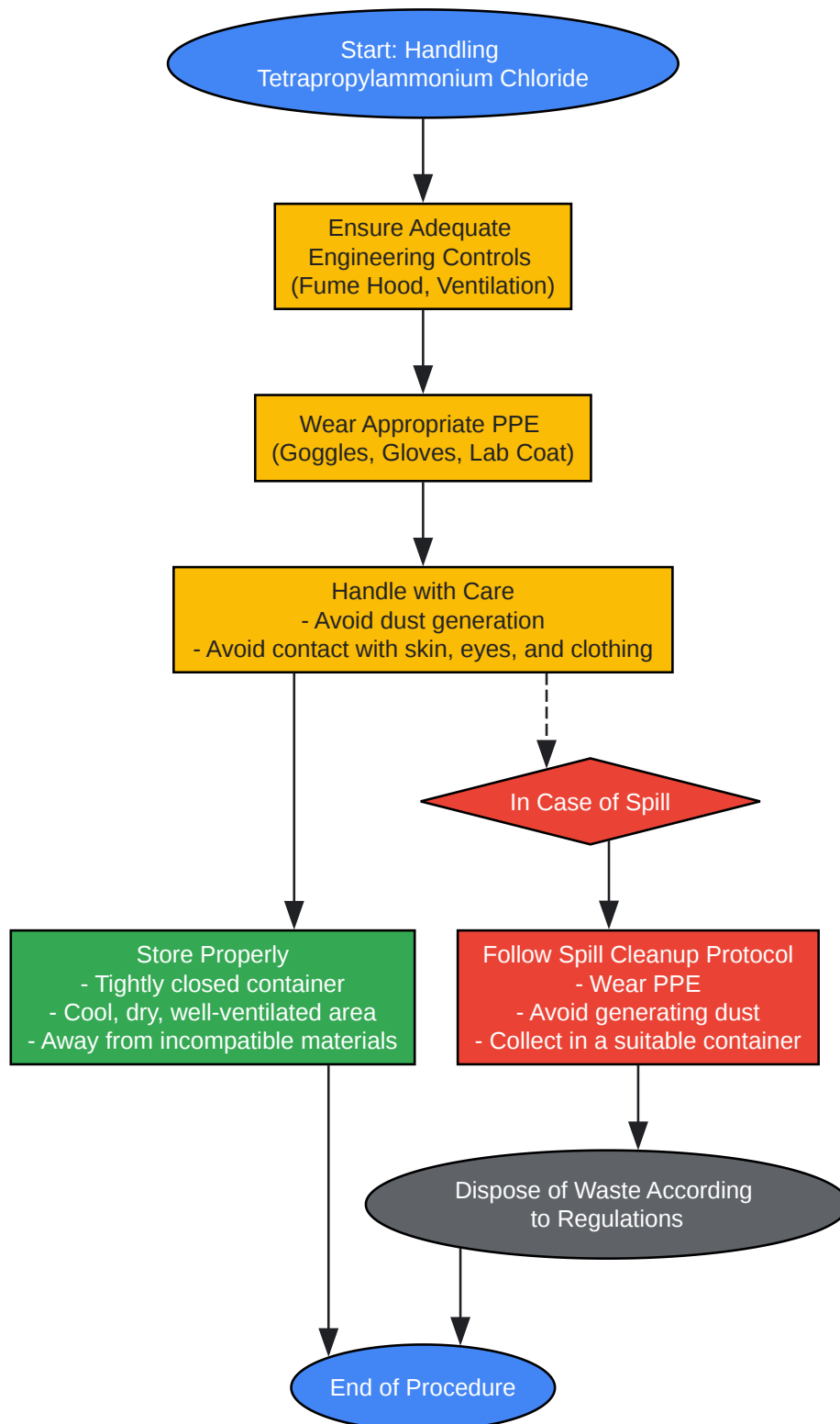
Engineering Controls

- Work in a well-ventilated area, preferably in a chemical fume hood.[\[4\]](#)
- Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[\[4\]](#)

Storage

- Store in a tightly closed container.[\[4\]](#)
- Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.[\[6\]](#)[\[13\]](#)
- Protect from moisture as the compound is hygroscopic.[\[4\]](#)[\[6\]](#)

Safe Handling and Storage Workflow for Tetrapropylammonium Chloride



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Caption: Safe handling and storage workflow for **Tetrapropylammonium chloride**.

First Aid Measures

- After eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[\[4\]](#)
- After skin contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[\[4\]](#)
- After inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[\[4\]](#)
- After ingestion: Do NOT induce vomiting. If conscious and alert, rinse mouth and drink 2-4 cupfuls of milk or water. Get medical attention.[\[4\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the toxicological assessment of **Tetrapropylammonium chloride**, based on standard OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

- Animals: Healthy, young adult rats of a single sex (usually females) are used. They are fasted prior to dosing.
- Dose Administration: The test substance is administered in a single dose by gavage. The initial dose is selected from fixed levels (5, 50, 300, 2000, or 5000 mg/kg) based on a sighting study.
- Procedure: A stepwise procedure is used. A group of animals is dosed at a specific level. The outcome (mortality or evident toxicity) determines the next step:
 - If mortality occurs, the next dose level is lower.
 - If no severe toxicity is observed, the next dose level is higher.
- Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

- Endpoint: The test allows for the classification of the substance for acute toxicity according to the Globally Harmonised System (GHS).[14][15]

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404)

- Animals: Albino rabbits are typically used. A small area of skin on the back is clipped free of fur.
- Application: 0.5 g of the solid test substance (moistened with a small amount of water) is applied to the skin under a gauze patch. The patch is secured with a semi-occlusive dressing for a 4-hour exposure period.
- Observation: After 4 hours, the patch is removed, and the skin is gently cleansed. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
- Scoring: The severity of erythema and edema is scored on a scale of 0 to 4.
- Endpoint: The mean scores for each animal are calculated to determine the primary irritation index and classify the substance's skin irritation potential.[5][16]

Acute Eye Irritation/Corrosion (Adapted from OECD Guideline 405)

- Animals: Albino rabbits are used.
- Application: A single dose of 0.1 g of the solid test substance is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.
- Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis (swelling) at 1, 24, 48, and 72 hours after instillation.
- Scoring: The ocular lesions are scored according to a standardized scale.
- Endpoint: The scores are used to classify the substance's eye irritation potential. The reversibility of the lesions is also assessed.[1][17]

In Vitro Cytotoxicity - Neutral Red Uptake (NRU) Assay

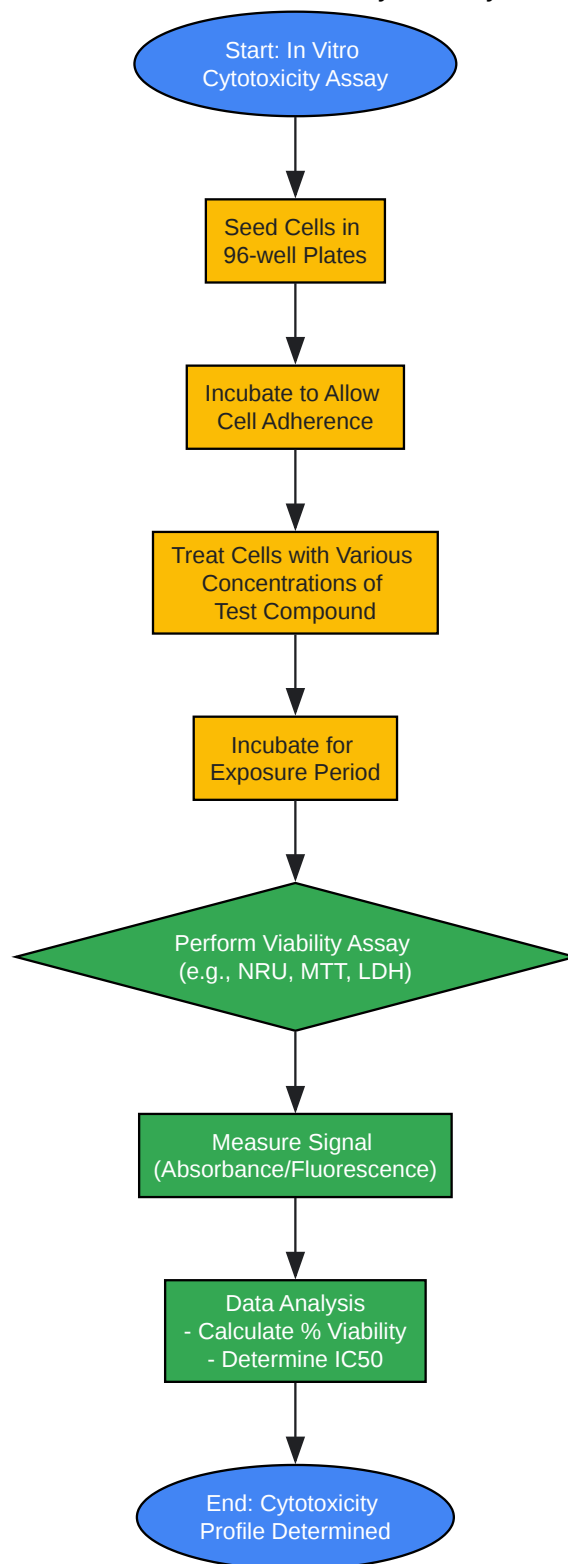
- **Cell Culture:** A suitable cell line (e.g., L929 mouse fibroblasts or normal human keratinocytes) is cultured in 96-well plates until a confluent monolayer is formed.
- **Treatment:** The cells are exposed to various concentrations of the test substance for a defined period (e.g., 24 hours).
- **Neutral Red Incubation:** After the exposure period, the treatment medium is replaced with a medium containing neutral red, a supravital dye that is taken up and accumulates in the lysosomes of viable cells.
- **Extraction and Measurement:** After incubation with the dye, the cells are washed, and the incorporated dye is extracted. The absorbance of the extracted dye is measured using a spectrophotometer.
- **Endpoint:** The concentration of the test substance that reduces the neutral red uptake by 50% (IC50) compared to the control is calculated. This value is an indicator of the substance's cytotoxicity.[\[18\]](#)

Bacterial Reverse Mutation Test (Ames Test)

- **Bacterial Strains:** Several strains of *Salmonella typhimurium* that are auxotrophic for histidine (i.e., they cannot synthesize it and require it for growth) are used. These strains have different mutations that can be reverted by different types of mutagens.
- **Metabolic Activation:** The test is performed both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation.
- **Exposure:** The bacterial strains are exposed to various concentrations of the test substance in the presence of a small amount of histidine.
- **Plating:** The treated bacteria are plated on a minimal agar medium that lacks histidine.
- **Incubation and Scoring:** The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will grow and form colonies.

- Endpoint: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[19][20]

General Workflow for In Vitro Cytotoxicity Testing



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Caption: General workflow for in vitro cytotoxicity testing.

Conclusion

Tetrapropylammonium chloride is a chemical that requires careful handling due to its irritant properties. While comprehensive toxicological data is still lacking, the available information suggests a low potential for acute systemic toxicity but a clear hazard related to skin, eye, and respiratory irritation. The mechanism of toxicity is likely similar to other quaternary ammonium compounds, involving cell membrane disruption and oxidative stress. Adherence to standard safety protocols, including the use of appropriate personal protective equipment and engineering controls, is crucial to minimize exposure and ensure a safe working environment for researchers, scientists, and drug development professionals. Further research is warranted to fully elucidate the toxicological profile and potential biological activities of this compound.

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